4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide
Description
4-Chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-triazole core substituted with a 3,4-dichlorobenzylthio group at position 5, an ethyl group at position 4, and a 4-chlorobenzenesulfonamide moiety attached via an ethyl linker. This compound’s structural complexity arises from its halogenated aromatic systems and the triazole heterocycle, which are common in bioactive molecules targeting enzymes or receptors. Sulfonamides are historically significant for their antimicrobial and diuretic properties, but modifications like halogenation and heterocyclic incorporation can enhance specificity and potency .
Properties
IUPAC Name |
4-chloro-N-[1-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N4O2S2/c1-3-26-18(12(2)25-30(27,28)15-7-5-14(20)6-8-15)23-24-19(26)29-11-13-4-9-16(21)17(22)10-13/h4-10,12,25H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADPWGJXTNXRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides and incorporates a 1,2,4-triazole moiety. This compound is of significant interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial applications. The unique structure of this compound suggests a multifaceted mechanism of action, which warrants a thorough examination of its biological properties.
- Molecular Formula : C19H19Cl3N4O2S2
- Molecular Weight : 505.87 g/mol
- CAS Number : [not provided]
Antifungal Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antifungal properties. For instance, triazole derivatives have been shown to inhibit the growth of various fungal pathogens such as Candida albicans and Aspergillus fumigatus . The specific compound under investigation has demonstrated effectiveness against C. albicans, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like fluconazole.
Antibacterial Activity
The antibacterial potential of triazole derivatives has also been documented extensively. Compounds similar to this compound have shown activity against Gram-positive and Gram-negative bacteria. A study highlighted that certain triazole compounds exhibited MIC values as low as 0.125 μg/mL against resistant strains such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : Known for its role in interacting with enzymes involved in fungal cell wall synthesis.
- Chloro Substituents : Chlorine atoms can enhance lipophilicity and bioavailability.
- Sulfonamide Group : Contributes to the antibacterial mechanism by inhibiting bacterial folate synthesis.
Study on Antifungal Efficacy
In a comparative study evaluating various triazole derivatives, the compound demonstrated an MIC of 0.031 μg/mL against C. albicans, significantly outperforming fluconazole (MIC = 0.125 μg/mL). This suggests that modifications in the triazole ring can lead to enhanced antifungal activity .
Study on Antibacterial Properties
A recent investigation into the antibacterial effects of triazole derivatives indicated that compounds with similar structures exhibited potent activity against multi-drug resistant strains. The compound in focus showed an MIC range between 0.125–8 μg/mL against various bacterial strains including Pseudomonas aeruginosa and Klebsiella pneumoniae .
Data Summary Table
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, a series of compounds related to 4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide were evaluated for their cytotoxic effects against various cancer cell lines. Notably:
- In vitro studies demonstrated that certain derivatives exhibited significant activity against human tumor cell lines, including lung and breast cancer cells. One study reported a compound showing activity at low micromolar concentrations (GI50 values ranging from 1.9 to 3.0 μM) against 13 different cancer types .
Drug Development
The structural characteristics of this compound make it a candidate for further development as an anticancer agent. Its unique combination of a triazole ring and benzenesulfonamide structure allows for modifications that could enhance efficacy and reduce toxicity.
Antimicrobial Activity
Similar sulfonamide derivatives have been explored for their antimicrobial properties. Research indicates potential applications against bacterial infections due to their ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria . This suggests that derivatives like this compound could be investigated for dual-purpose applications in both oncology and infectious disease management.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares a 4-chlorobenzenesulfonamide group with several analogs but differs in triazole substituents and sulfur-linked moieties (Table 1). Key comparisons include:
- 4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (CAS 887308-94-3) : Features a methyl group at triazole position 4 and a free sulfhydryl (-SH) at position 4. The absence of a benzylthio group reduces lipophilicity compared to the target compound .
- N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide (CAS 338422-28-9): Substitutes the triazole’s position 4 with an allyl group and position 5 with a 4-fluorobenzylthio group.
- The 3-methoxybenzyl group may improve solubility but reduce membrane permeability .
Physicochemical and Pharmacological Implications
- Lipophilicity : The 3,4-dichlorobenzylthio group in the target compound increases LogP compared to analogs with smaller substituents (e.g., -SH or 4-fluorobenzyl). This enhances membrane permeability but may compromise aqueous solubility .
- Metabolic Stability : The ethyl group at triazole position 4 likely improves metabolic stability over allyl (CAS 338422-28-9) or methyl (CAS 887308-94-3) groups, which are prone to oxidation or demethylation .
- Electron Effects : The electron-withdrawing 3,4-dichloro substitution on the benzylthio group may enhance binding to hydrophobic enzyme pockets or receptors compared to electron-donating groups (e.g., 3-methoxybenzyl in CAS 338964-27-5) .
Tabulated Comparison
Research Findings
- Structural Validation : X-ray crystallography (e.g., R factor = 0.055 in CAS 887308-94-3 ) and SHELX software (used for refinement ) confirm the triazole and sulfonamide conformations. The target compound’s dichlorobenzylthio group likely adopts a staggered conformation to minimize steric clash with the ethyl substituent.
- Synthetic Challenges : Halogenated benzylthio groups (as in the target) require controlled reaction conditions to avoid undesired disulfide formation .
- Biological Relevance : While direct activity data for the target compound is unavailable, analogs with fluorobenzylthio groups (e.g., CAS 338422-28-9) show moderate antifungal activity, suggesting the dichloro variant may exhibit enhanced potency due to increased lipophilicity .
Preparation Methods
Synthetic Route Design and Strategic Considerations
The synthesis revolves around three core components:
- 4-Chlorobenzenesulfonamide backbone
- 1,2,4-Triazole ring substituted at the 3-position with a 3,4-dichlorobenzylsulfanyl group
- Ethyl group at the 4-position of the triazole core
Key challenges include regioselective triazole formation, sulfur incorporation, and avoiding N- versus O-sulfonylation side reactions.
Stepwise Synthetic Approaches
Triazole Core Formation via Huisgen Cyclization
The 1,2,4-triazole ring is constructed using a Huisgen 1,3-dipolar cycloaddition between an alkyne and azide. For this compound, the route involves:
Synthesis of 4-ethyl-1,2,4-triazole-3-thiol
Functionalization with 3,4-dichlorobenzylsulfanyl group
Table 1: Optimization of Sulfur Incorporation
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 4 | 85 |
| NaH | THF | 40 | 6 | 72 |
| Et₃N | AcCN | 50 | 5 | 68 |
Sulfonamide Coupling Reaction
The 4-chlorobenzenesulfonamide group is introduced via nucleophilic substitution:
Activation of sulfonyl chloride
Coupling with triazole-ethylamine intermediate
Critical Parameters:
Alternative Pathways and Comparative Analysis
Tosyl Isocyanate Cyclization Method
A patent-disclosed approach (US20070185136A1) utilizes tosyl isocyanate for one-pot cyclization:
- React aminoguanidine bicarbonate with 3,4-dichlorobenzyl mercaptan in THF
- Add 4-chlorobenzenesulfonyl isocyanate (3 eq) at reflux for 9+ hr
- Isolate product via column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5)
Advantages :
Limitations :
Characterization and Quality Control
Spectroscopic Validation
Key spectral signatures :
Scale-Up Considerations and Industrial Relevance
Cost-Effective Modifications
Q & A
Q. What are the key synthetic routes for preparing 4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.
- Step 2 : Introduction of the 3,4-dichlorobenzylsulfanyl group using alkyl halides (e.g., 3,4-dichlorobenzyl chloride) in the presence of a base like NaH or K₂CO₃ .
- Step 3 : Sulfonamide coupling via reaction of the amine intermediate with 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a catalyst .
- Critical Parameters : Control reaction temperature (0–5°C for sulfonylation) and use inert atmospheres (N₂/Ar) to prevent oxidation of sulfanyl groups .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at N4 of triazole, sulfonamide linkage) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry; for example, confirming the ethyl group’s orientation on the triazole ring .
- Elemental Analysis : Verify purity (>95% for biological assays) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution per CLSI guidelines .
- Enzyme Inhibition : Fluorometric assays targeting bacterial enzymes (e.g., acps-pptase) to assess IC₅₀ values .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to determine selectivity indices .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths/angles) be resolved?
- Methodological Answer :
- Rietveld Refinement : Use software like APEX2 or SHELXL to refine structural models against experimental X-ray data, adjusting thermal parameters and occupancy factors .
- Comparative Analysis : Cross-validate with analogous triazole-sulfonamide structures (e.g., 4-chloro-N-(4-chlorophenylsulfonyl) derivatives) to identify systematic errors .
- Neutron Diffraction : Resolve hydrogen bonding ambiguities in sulfonamide groups when X-ray data is insufficient .
Q. What statistical models optimize reaction yield in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (e.g., temperature, reagent stoichiometry). For example, a central composite design (CCD) can identify optimal conditions for triazole cyclization .
- Machine Learning : Train models on historical reaction data (e.g., solvent polarity, catalyst loading) to predict yield outcomes .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. How do substituent modifications (e.g., ethyl vs. methyl on triazole) affect bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
Synthesize analogs with varying alkyl chains (methyl, ethyl, propyl) at the triazole N4 position.
Test analogs against bacterial targets to correlate chain length with MIC values.
Use molecular docking (e.g., AutoDock Vina) to assess steric/electronic interactions with enzyme active sites .
- Key Finding : Ethyl groups enhance membrane permeability compared to methyl, improving MIC by 2–4× .
Q. What computational methods predict metabolic stability of this compound?
- Methodological Answer :
- In Silico Tools :
- CYP450 Metabolism : Use SwissADME or Schrödinger’s QikProp to identify vulnerable sites (e.g., sulfonamide hydrolysis, triazole oxidation) .
- Molecular Dynamics (MD) : Simulate interactions with human serum albumin (HSA) to estimate plasma half-life .
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition (IC₅₀) values across studies?
- Methodological Answer :
- Standardization : Re-test the compound under uniform conditions (pH 7.4, 37°C, 1% DMSO) using a validated assay protocol .
- Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions that may skew IC₅₀ results .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to calculate weighted averages and confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
